(R)-tert-Butyl (1-(3-fluorobenzyl)pyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(3-fluorobenzyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a fluorobenzyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(3-fluorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrolidine ring.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(3-fluorobenzyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl (1-(3-fluorobenzyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(3-fluorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives
Uniqueness
®-tert-Butyl (1-(3-fluorobenzyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H23FN2O2 |
---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl N-[1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20) |
InChI Key |
GTZGSEIULCPYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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